Cas no 899753-77-6 (N-(1-ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide)

N-(1-ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide is a synthetic organic compound featuring a piperazine-carboxamide core linked to an indole and a nitrophenyl moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for targeting serotonin or dopamine receptors due to its piperazine and indole functional groups. The presence of the nitro group enhances electron-withdrawing properties, which may influence binding affinity and metabolic stability. The compound's modular design allows for further derivatization, making it a versatile intermediate in drug discovery. Its well-defined synthetic pathway ensures reproducibility, while its structural complexity offers opportunities for exploring structure-activity relationships in pharmacological studies.
N-(1-ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide structure
899753-77-6 structure
Product Name:N-(1-ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide
CAS No:899753-77-6
MF:C21H23N5O3
MW:393.439024209976
CID:5487979
Update Time:2025-08-02

N-(1-ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-ethylindol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide
    • N-(1-ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide
    • Inchi: 1S/C21H23N5O3/c1-2-23-15-19(18-5-3-4-6-20(18)23)22-21(27)25-13-11-24(12-14-25)16-7-9-17(10-8-16)26(28)29/h3-10,15H,2,11-14H2,1H3,(H,22,27)
    • InChI Key: LTUVBLLCAHBEGG-UHFFFAOYSA-N
    • SMILES: N1(C(NC2C3=C(N(CC)C=2)C=CC=C3)=O)CCN(C2=CC=C([N+]([O-])=O)C=C2)CC1

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Additional information on N-(1-ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide

Comprehensive Overview of N-(1-ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide (CAS 899753-77-6)

N-(1-ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide (CAS 899753-77-6) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique structural framework combining an indole core with a piperazine moiety and a nitrophenyl group, making it a subject of interest for its potential applications in drug discovery and medicinal chemistry. Researchers are particularly intrigued by its structure-activity relationship (SAR), which could unlock novel therapeutic pathways.

The compound's CAS number 899753-77-6 serves as a critical identifier in chemical databases, ensuring precise tracking in academic and industrial settings. Its molecular formula and weight are often queried in AI-driven chemical searches, reflecting the growing demand for data-driven insights in high-throughput screening (HTS). With the rise of computational chemistry tools, scientists frequently explore its binding affinity to various biological targets, such as G-protein-coupled receptors (GPCRs) or kinase enzymes, which are hot topics in precision medicine.

One of the most searched questions about N-(1-ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide revolves around its synthetic routes and scalability. Organic chemists often investigate its preparation via multistep reactions, including amide coupling and nitro group reduction, which are pivotal for optimizing yield and purity. The compound's solubility and stability under physiological conditions are also frequently analyzed, as these properties are crucial for in vitro and in vivo studies.

In the context of drug design, this molecule's pharmacophore has been explored for potential central nervous system (CNS) applications. The indole scaffold is known to interact with serotonin receptors, while the piperazine group enhances blood-brain barrier (BBB) permeability. Such features align with current trends in neurotherapeutics, where modulating neurotransmitter pathways is a key strategy for addressing neurological disorders.

Another trending topic linked to CAS 899753-77-6 is its role in cancer research. The nitrophenyl moiety may contribute to electron-withdrawing effects, influencing the compound's interaction with DNA repair enzymes or apoptosis regulators. Researchers are actively studying its potential as a small-molecule inhibitor in targeted therapy, a field gaining traction due to advancements in personalized oncology.

From a green chemistry perspective, the synthesis and application of N-(1-ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide are being evaluated for sustainable practices. Questions about catalytic efficiency and waste reduction are common in academic forums, reflecting the global push toward eco-friendly synthesis. Innovations like flow chemistry or biocatalysis could further enhance its production scalability.

In summary, N-(1-ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide (CAS 899753-77-6) represents a versatile compound with broad implications in modern drug development. Its structural complexity and functional diversity make it a valuable candidate for addressing unmet medical needs, while its study aligns with cutting-edge trends like AI-assisted drug discovery and sustainable chemistry. As research progresses, this molecule may emerge as a cornerstone in next-generation therapeutics.

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